N-(3-(4-Amino-7-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)prop-2-yn-1-yl)-2,2,2-trifluoroacetamide
Description
The compound N-(3-(4-Amino-7-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)prop-2-yn-1-yl)-2,2,2-trifluoroacetamide features a pyrrolo[2,3-d]pyrimidine core, a modified tetrahydrofuran (THF) moiety, and a trifluoroacetamide-linked propargyl group. The (2R,5S)-configured THF with a hydroxymethyl group mimics natural nucleosides, while the trifluoroacetamide group enhances metabolic stability .
Properties
IUPAC Name |
N-[3-[4-amino-7-[5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N5O3/c17-16(18,19)15(26)21-5-1-2-9-6-24(11-4-3-10(7-25)27-11)14-12(9)13(20)22-8-23-14/h6,8,10-11,25H,3-5,7H2,(H,21,26)(H2,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXCPWCITSUNMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=C(C3=C(N=CN=C32)N)C#CCNC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-Amino-7-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)prop-2-yn-1-yl)-2,2,2-trifluoroacetamide typically involves multiple steps:
Formation of the pyrrolo[2,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the tetrahydrofuran ring: This is achieved through a series of reactions that introduce the hydroxymethyl group and form the tetrahydrofuran ring.
Attachment of the prop-2-yn-1-yl group: This step involves the use of alkynylation reactions to introduce the prop-2-yn-1-yl group.
Addition of the trifluoroacetamide group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-Amino-7-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)prop-2-yn-1-yl)-2,2,2-trifluoroacetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the pyrrolo[2,3-d]pyrimidine core or the trifluoroacetamide group.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the amino group.
Scientific Research Applications
N-(3-(4-Amino-7-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)prop-2-yn-1-yl)-2,2,2-trifluoroacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(4-Amino-7-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)prop-2-yn-1-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Modifications: Pyrrolo[2,3-d]pyrimidine Derivatives
Key Analogs (Table 1):
Analysis :
- Stereochemistry : The (2R,5S) configuration in the target compound distinguishes it from analogs like (2R,3R,5R) in , which may alter binding to enzymatic targets .
- Substituents : The trifluoroacetamide-propargyl linker is unique, whereas analogs feature iodo (), methyl (), or unmodified positions (). Trifluoroacetamide’s electron-withdrawing nature likely enhances stability compared to iodo or methyl groups .
- THF Modifications : The hydroxymethyl group in the target compound contrasts with fluoro () or difluoro () substitutions, affecting polarity and hydrogen-bonding capacity .
Computational and Structural Insights
- Molecular Similarity : Tanimoto indices () would highlight low similarity (~0.3–0.5) due to the trifluoroacetamide group, suggesting divergent bioactivity profiles .
- Structural Modeling : Tools like UCSF Chimera () reveal that the propargyl linker positions the trifluoroacetamide away from the pyrrolo-pyrimidine core, unlike compact analogs in .
Biological Activity
The compound N-(3-(4-Amino-7-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)prop-2-yn-1-yl)-2,2,2-trifluoroacetamide is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a pyrrolo[2,3-d]pyrimidine core, which is known for its biological activity. The presence of a trifluoroacetamide group contributes to its pharmacological properties.
Molecular Formula and Weight
- Molecular Formula : C₁₃H₁₄F₃N₃O₂
- Molecular Weight : 303.27 g/mol
Structural Features
The compound features:
- A tetrahydrofuran moiety that may enhance solubility and bioavailability.
- An amino group that can participate in hydrogen bonding, potentially influencing its interaction with biological targets.
Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators of signaling pathways. The specific mechanism of action for this compound may involve:
- Inhibition of Kinases : Many pyrimidine derivatives are known to inhibit various kinases, which play crucial roles in cell signaling and proliferation.
- Antitumor Activity : Similar compounds have shown promise in cancer therapy by inducing apoptosis in tumor cells.
Case Studies and Research Findings
- Antitumor Activity : A study demonstrated that pyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines. The compound's structural similarity to known anticancer agents suggests it may also possess similar properties .
- Enzyme Inhibition : In silico studies have shown that related compounds can effectively inhibit methyltransferases involved in oncogenesis . The potential for this compound to target such enzymes warrants further investigation.
- ADME-Tox Profile : Preliminary assessments of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties indicate favorable profiles for similar compounds, suggesting this compound may also have acceptable pharmacokinetic properties .
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
